

# Evodenoson: A Technical Guide to its Molecular Structure, Chemical Properties, and Biological Activity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Evodenoson*

Cat. No.: *B1671791*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Evodenoson**, also known by its code names ATL-313 and DE-112, is a potent and selective agonist for the A2A adenosine receptor. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and pharmacological characteristics of **Evodenoson**. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the primary signaling pathway associated with **Evodenoson**'s mechanism of action.

## Molecular Structure and Chemical Properties

**Evodenoson** is a complex organic molecule with a purine core, characteristic of adenosine receptor ligands. Its systematic IUPAC name is methyl 4-[3-[6-amino-9-[(2R,3R,4S,5S)-5-(cyclopropylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]prop-2-ynyl]piperidine-1-carboxylate.

## Chemical Structure

The chemical structure of **Evodenoson** is depicted below:

(Image of the 2D chemical structure of **Evodenoson** would be placed here in a full whitepaper)

## Physicochemical Properties

A summary of the key physicochemical properties of **Evodenoson** is presented in the table below. This data is essential for its handling, formulation, and interpretation of experimental results.

Property	Value	Reference
IUPAC Name	methyl 4-[3-[6-amino-9-[(2R,3R,4S,5S)-5-(cyclopropylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]prop-2-ynyl]piperidine-1-carboxylate	[1][2][3]
Molecular Formula	C <sub>23</sub> H <sub>29</sub> N <sub>7</sub> O <sub>6</sub>	[1][2]
Molecular Weight	499.52 g/mol	
CAS Number	844873-47-8	
Synonyms	ATL-313, DE-112	
SMILES	<chem>COC(=O)N1CCC(CC1)CC#CC2=NC(=C3C(=N2)N(C=N3)[C@H]4--INVALID-LINK--C(=O)NC5CC5)O"&gt;C@@HO)N</chem>	
InChIKey	SQJXTUJMBYVDBB-RQXXJAGISA-N	
pKa (predicted)	7.13	
XLogP3 (predicted)	-0.474	
Topological Polar Surface Area	177.95 Å <sup>2</sup>	

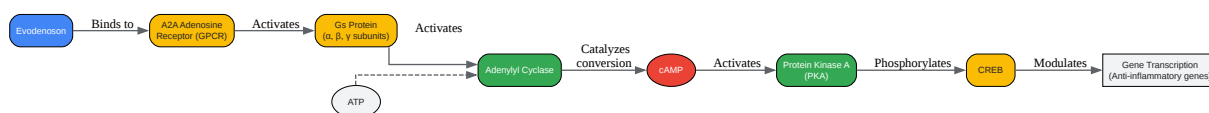
## Biological Activity and Mechanism of Action

**Evodenoson** is a selective agonist of the A<sub>2A</sub> adenosine receptor, a G protein-coupled receptor (GPCR). The activation of this receptor is known to mediate a variety of physiological responses, most notably in the cardiovascular and immune systems. The primary therapeutic applications investigated for **Evodenoson** include the treatment of glaucoma, eye diseases, tumors, and immune system disorders.

The biological effects of **Evodenoson** are primarily attributed to its ability to reduce inflammatory responses. This is achieved through the downregulation of pro-inflammatory mediators and the modulation of immune cell activity. Specifically, **Evodenoson** has been shown to decrease the activities of myeloperoxidase (MPO) and adenosine deaminase (ADA), and to lower the production of tumor necrosis factor-alpha (TNF- $\alpha$ ).

## A<sub>2A</sub> Adenosine Receptor Signaling Pathway

The binding of **Evodenoson** to the A<sub>2A</sub> adenosine receptor initiates a downstream signaling cascade. This pathway is central to understanding the molecule's pharmacological effects.



[Click to download full resolution via product page](#)

### Evodenoson A<sub>2A</sub> Receptor Signaling Pathway

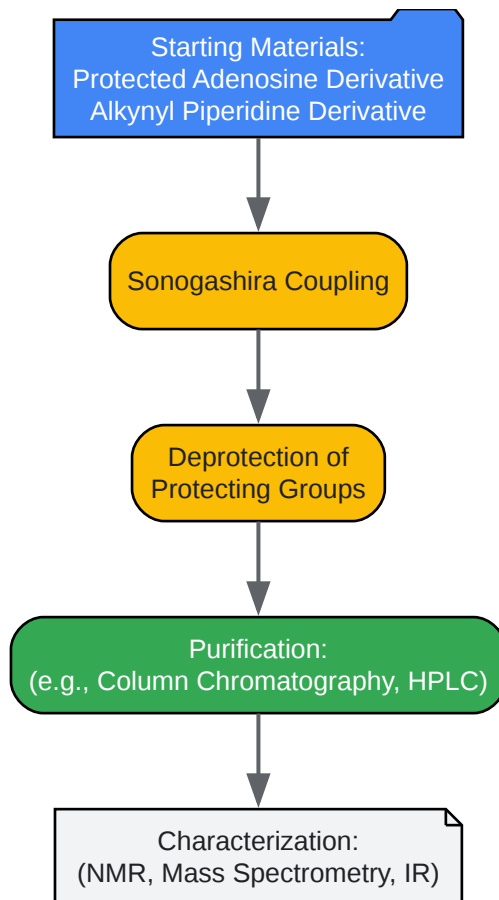
## Experimental Protocols

This section provides an overview of key experimental methodologies relevant to the study of **Evodenoson**.

## Synthesis and Purification

While a specific, detailed synthesis protocol for **Evodenoson** is proprietary, the general synthesis of related 2-alkynyl-N<sup>6</sup>-substituted adenosine analogs involves a multi-step process.

A representative workflow is outlined below.



[Click to download full resolution via product page](#)

### General Synthesis Workflow for **Evodenoson** Analogs

#### General Procedure:

- **Coupling Reaction:** A protected 2-iodo-adenosine derivative is coupled with a terminal alkyne, such as a derivative of 4-(prop-2-yn-1-yl)piperidine-1-carboxylate, using a palladium catalyst (e.g.,  $\text{Pd(PPh}_3)_4$ ) and a copper(I) co-catalyst (e.g.,  $\text{CuI}$ ) in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., DMF).
- **Deprotection:** The protecting groups on the ribose sugar moiety (e.g., silyl or acetonide groups) are removed under appropriate conditions (e.g., acid or fluoride treatment).
- **Purification:** The crude product is purified using chromatographic techniques such as column chromatography on silica gel or high-performance liquid chromatography (HPLC) to yield the

final pure compound.

- Characterization: The structure and purity of the synthesized **Evodenoson** are confirmed by analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ), mass spectrometry, and infrared (IR) spectroscopy.

## A2A Adenosine Receptor Binding Assay

This protocol is a representative method for determining the binding affinity of **Evodenoson** to the A2A adenosine receptor.

Materials:

- Cell membranes expressing the human A2A adenosine receptor.
- Radioligand (e.g., [ $^3\text{H}$ ]-ZM241385, an A2A antagonist).
- **Evodenoson** (or other test compounds).
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters.
- Scintillation cocktail and counter.

Procedure:

- Incubation: In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (e.g., 1 nM), and varying concentrations of **Evodenoson**.
- Equilibrium: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
- Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

- **Washing:** Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
- **Scintillation Counting:** Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
- **Data Analysis:** Determine the concentration of **Evodenoson** that inhibits 50% of the specific binding of the radioligand ( $IC_{50}$ ). The binding affinity ( $K_i$ ) can then be calculated using the Cheng-Prusoff equation.

## In Vivo Anti-Inflammatory Assay (TPA-Induced Mouse Ear Edema Model)

This is a standard in vivo model to assess the topical anti-inflammatory activity of compounds like **Evodenoson**.

Animals:

- Male CD-1 or Swiss albino mice.

Materials:

- 12-O-Tetradecanoylphorbol-13-acetate (TPA) dissolved in a suitable solvent (e.g., acetone or ethanol).
- **Evodenoson** dissolved in a vehicle.
- Calipers or a punch biopsy tool.

Procedure:

- **Acclimatization:** Acclimate the mice to the laboratory conditions for at least one week.
- **Treatment:** Topically apply a solution of **Evodenoson** or the vehicle control to the inner and outer surfaces of the right ear of each mouse.
- **Induction of Edema:** After a predetermined time (e.g., 30 minutes), topically apply a solution of TPA to the same ear to induce inflammation.

- **Measurement of Edema:** At a specific time point after TPA application (e.g., 4-6 hours), sacrifice the mice and measure the extent of edema. This can be done by measuring the thickness of the ear with calipers or by taking a standard-sized punch biopsy from both the treated (right) and untreated (left) ears and weighing them.
- **Data Analysis:** The anti-inflammatory effect is expressed as the percentage inhibition of edema, calculated by comparing the difference in ear weight or thickness between the TPA-treated and vehicle-treated groups.

## Conclusion

**Evodenoson** is a promising A2A adenosine receptor agonist with significant anti-inflammatory properties. Its well-defined molecular structure and mechanism of action make it a valuable tool for research in areas such as ophthalmology, oncology, and immunology. The experimental protocols and pathway information provided in this guide offer a solid foundation for further investigation and development of this compound. As with any research compound, adherence to detailed and validated experimental procedures is crucial for obtaining reliable and reproducible results.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. PathWhiz [smpdb.ca]
- 2. Involvement of cAMP-PKA pathway in adenosine A1 and A2A receptor-mediated regulation of acetaldehyde-induced activation of HSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pulsus.com [pulsus.com]
- To cite this document: BenchChem. [Evodenoson: A Technical Guide to its Molecular Structure, Chemical Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671791#molecular-structure-and-chemical-properties-of-evodenoson]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)